molecular formula C15H14O5 B12431904 5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one

5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one

Cat. No.: B12431904
M. Wt: 274.27 g/mol
InChI Key: NPJLGRLMKZVOED-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core with methoxy groups at positions 5 and 7, and a 3-oxobut-1-en-1-yl substituent at position 6.

Preparation Methods

The synthesis of 5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions.

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy or alkoxy derivatives.

    Substitution: Substitution reactions can introduce different functional groups at specific positions on the chromen-2-one core.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one can be compared with other similar compounds, such as 5,7-dimethoxycoumarin and 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one . While these compounds share structural similarities, they may differ in their biological activities and applications.

Similar Compounds

Properties

IUPAC Name

5,7-dimethoxy-6-(3-oxobut-1-enyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-9(16)4-5-10-12(18-2)8-13-11(15(10)19-3)6-7-14(17)20-13/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJLGRLMKZVOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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